![molecular formula C10H14ClNO3 B3108740 (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride CAS No. 168200-97-3](/img/structure/B3108740.png)
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
Overview
Description
“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” is a compound with the empirical formula C10H13NO3 · HCl . Its derivatives are used as inhibitors of enkephalinase(s) to augment met5-enkephalin-induced anti-nociception . The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue .
Molecular Structure Analysis
The molecular weight of “(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride” is 231.68 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Inhibitor of Enkephalinase
“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid” derivatives are used as inhibitors of enkephalinase . Enkephalinase is an enzyme that breaks down enkephalins, which are peptides involved in modulating pain and emotion in the brain. By inhibiting this enzyme, the compound can potentially augment met5-enkephalin-induced anti-nociception .
Bestatin Analogue
The derivative “(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine” (AHPA-Val) is used as a bestatin analogue . Bestatin is a small, competitive, and reversible inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. Therefore, this compound could have potential applications in the research of these enzymes .
Biochemical Research
This compound, due to its specific chiral structure, can be used in various biochemical research applications. For example, it can be used in the study of stereochemistry and enzymatic reactions .
Drug Development
The compound’s ability to inhibit certain enzymes and its specific chiral structure can make it a potential candidate for drug development. It could be used in the development of new drugs for pain management or other neurological conditions .
Chemical Synthesis
“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” can be used as a building block in chemical synthesis. Its specific structure can be useful in the synthesis of complex molecules .
Educational Purposes
In academic settings, this compound can be used for educational purposes. It can be used in teaching stereochemistry, enzymatic reactions, and drug development processes .
Mechanism of Action
properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMPYQFOLATCK-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride | |
CAS RN |
128223-55-2 | |
Record name | (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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